molecular formula C20H20N2O6S2 B2759736 methyl 4-{[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate CAS No. 864977-24-2

methyl 4-{[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate

Cat. No.: B2759736
CAS No.: 864977-24-2
M. Wt: 448.51
InChI Key: OUYMWAOFLULDSA-MRCUWXFGSA-N
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Description

methyl 4-{[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate is a complex organic compound with a unique structure that includes a benzothiazole ring, a benzoate ester, and various functional groups such as methoxyethyl and methylsulfonyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the methoxyethyl and methylsulfonyl groups, and the esterification of the benzoic acid derivative. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can help achieve high efficiency and scalability in the production process.

Chemical Reactions Analysis

Types of Reactions

methyl 4-{[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

methyl 4-{[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-{[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • methyl 4-{[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate
  • This compound

Uniqueness

Compared to similar compounds, this compound stands out due to its specific functional groups and structural features

Properties

IUPAC Name

methyl 4-[[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6S2/c1-27-11-10-22-16-9-8-15(30(3,25)26)12-17(16)29-20(22)21-18(23)13-4-6-14(7-5-13)19(24)28-2/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYMWAOFLULDSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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